methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate
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Overview
Description
Scientific Research Applications
Multicomponent Synthesis
Researchers have developed efficient methods for the synthesis of compounds related to "methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate," utilizing multicomponent reactions. These methods offer advantages such as readily accessible starting materials, mild reaction conditions, and atom economy, which facilitate the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. These compounds are synthesized from 3-hydroxy-4H-chromen-4-one, highlighting the compound's utility in creating structurally diverse molecules with potential applications in drug design and material science (Komogortsev, Melekhina, & Lichitsky, 2022).
Cancer Therapy Nanodrug Design
A novel nanosize drug candidate for cancer therapy was developed utilizing a derivative of "this compound." This compound, synthesized through a condensation reaction, was formulated into a controlled release system. Its cytotoxic effects against cancer cell lines were evaluated, demonstrating its potential as a nanodrug in cancer therapy. Molecular docking and DNA binding assays further elucidated the compound's interaction mechanisms, offering insights into designing DNA-targeted anticancer drugs (Budama-Kilinc et al., 2020).
Antimicrobial Activity
Several studies have focused on synthesizing new derivatives of "this compound" and evaluating their antimicrobial properties. Compounds derived from this chemical structure have shown promising antibacterial and antifungal activities against various microbial strains. These findings suggest the potential of these derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Ramadan & El‐Helw, 2018).
Non-Linear Optical Properties
The synthesis of novel coumarin-based derivatives, including those related to "this compound," has been explored for their non-linear optical (NLO) properties. These studies involve detailed spectroscopic analysis and quantum chemical computations to understand the electronic and structural characteristics of the synthesized compounds. The results indicate significant NLO properties, suggesting applications in optical materials and photonic devices (Arif et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit various biological activities, such as anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Given the reported biological activities of similar compounds, it’s plausible that the compound may influence pathways related to oxidative stress, inflammation, tumor progression, and apoptosis .
Result of Action
Based on the reported biological activities of similar compounds, it can be hypothesized that the compound may exert anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKITRCJXGSZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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